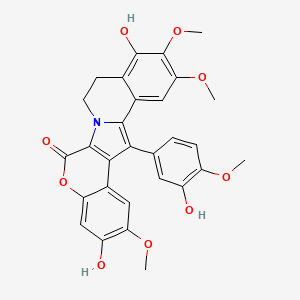
Lamellarin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamellarin E is an antineoplastic.
Wissenschaftliche Forschungsanwendungen
Structure and Isolation
Lamellarin E is derived from marine organisms, primarily ascidians, and is characterized by a complex structure that includes a pyrrole-derived alkaloid framework. Its isolation and synthesis have been subjects of extensive research, with various derivatives being created to enhance its biological efficacy .
Biological Activities
1. Anticancer Properties
This compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and colorectal cancer cells. The mechanism of action is primarily through the inhibition of topoisomerases, which are crucial enzymes involved in DNA replication and repair .
Case Studies:
- MCF7 Breast Cancer Cells : Treatment with lamellarin D (a close analog) leads to an accumulation of specific metabolites indicative of disrupted metabolic pathways associated with cancer cell survival .
- Colorectal Cancer : Lamellarin derivatives have demonstrated potent cytotoxic effects against colorectal cancer cells, suggesting a promising avenue for therapeutic development .
2. Antiviral Activity
Recent studies have indicated that this compound may also possess antiviral properties. It has been evaluated for its ability to inhibit viral replication in vitro, although further research is needed to elucidate its full potential in this area .
3. Multidrug Resistance Reversal
This compound has been investigated for its capacity to reverse multidrug resistance (MDR) in cancer cells. By modulating drug efflux mechanisms, it enhances the efficacy of conventional chemotherapeutics . This property is particularly valuable in treating cancers that exhibit resistance to standard therapies.
Pharmacological Applications
1. Drug Development
The unique structure of this compound serves as a scaffold for the development of novel anticancer agents. Researchers are exploring modifications to improve solubility and bioavailability while maintaining or enhancing anticancer activity .
2. Targeted Therapy
Lamellarin derivatives are being studied as potential candidates for targeted therapies against specific mutations in oncogenes, such as the epidermal growth factor receptor (EGFR). For instance, modifications to lamellarin N have resulted in compounds that effectively target resistant mutant forms of EGFR .
Comparative Data Table
Eigenschaften
CAS-Nummer |
115982-19-9 |
|---|---|
Molekularformel |
C29H25NO9 |
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
7,18-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one |
InChI |
InChI=1S/C29H25NO9/c1-35-19-6-5-13(9-17(19)31)23-24-16-11-21(36-2)18(32)12-20(16)39-29(34)26(24)30-8-7-14-15(25(23)30)10-22(37-3)28(38-4)27(14)33/h5-6,9-12,31-33H,7-8H2,1-4H3 |
InChI-Schlüssel |
JAYUXAMNSNMXCO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)OC)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)OC)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
115982-19-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lamellarin E; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















